(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid
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Overview
Description
(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid is a member of naphthalenes.
Scientific Research Applications
Biomonitoring and Exposure Assessment
The compound and its metabolites, such as 1,2-dihydroxynaphthalene (1,2-DHN), are crucial in biomonitoring studies for evaluating exposure to naphthalene and polycyclic aromatic hydrocarbons (PAHs). In occupational settings, such as workplaces handling creosote, the metabolites like 1,2-DHN serve as sensitive and specific parameters for biological monitoring of naphthalene exposure. This is instrumental in assessing the exposure risk and ensuring workplace safety (Klotz et al., 2018).
Health Risk and Disease Association
Studies have linked the urinary biomarkers of PAHs, which include metabolites related to this compound, with various health risks and diseases. The metabolites have been associated with cardiometabolic health risks, including obesity, type 2 diabetes (T2D), hypertension, and dyslipidemia. This suggests a potential relationship between exposure to such compounds and the prevalence of metabolic syndromes (Ranjbar et al., 2015).
Environmental Pollution and Public Health
The metabolites derived from the compound are used as biomarkers to assess exposure to environmental pollutants like PAHs. Studies involving adolescents have shown that urinary concentrations of such metabolites are linked with biomarkers of chronic endocrine stress, oxidative stress, and inflammation. This underscores the compound's significance in environmental health research and its role in understanding the impact of pollution on public health (Verheyen et al., 2021).
Properties
Molecular Formula |
C13H12O4S |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-[[(1R,2R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C13H12O4S/c14-10-6-5-8-3-1-2-4-9(8)12(10)18-7-11(15)13(16)17/h1-6,10,12,14H,7H2,(H,16,17)/t10-,12-/m1/s1 |
InChI Key |
QXVZFNDFYUXZBW-ZYHUDNBSSA-N |
Isomeric SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)SCC(=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)SCC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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